L-Histidine monohydrochloride monohydrate

Catalog No.
S705992
CAS No.
5934-29-2
M.F
C6H9N3O2.ClH.H2O
C6H12ClN3O3
M. Wt
209.63 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Histidine monohydrochloride monohydrate

CAS Number

5934-29-2

Product Name

L-Histidine monohydrochloride monohydrate

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride

Molecular Formula

C6H9N3O2.ClH.H2O
C6H12ClN3O3

Molecular Weight

209.63 g/mol

InChI

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1

InChI Key

CMXXUDSWGMGYLZ-XRIGFGBMSA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)N.O.Cl

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.O.Cl

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N.O.Cl

Protein Synthesis and Cell Culture Studies

L-Histidine is a crucial building block for protein synthesis. Researchers utilize L-Histidine HCl monohydrate in cell culture studies to ensure proper protein formation within cultured cells. Its high purity (>99%) and excellent solubility make it ideal for these applications .

For instance, studies have investigated the effects of L-histidine on the modulation of apoptosis (programmed cell death) in human T-lymphoblastic leukemia cell lines .

Studying Microbial Processes

L-Histidine can be used as a sole nitrogen source in microbiological research. This allows scientists to study how microorganisms utilize histidine and its impact on their growth and behavior. For example, research has explored the role of L-histidine in swarming behavior of Pseudomonas aeruginosa bacteria on agar plates .

Additionally, studies have investigated the influence of exogenous L-histidine on the production of lovastatin, a cholesterol-lowering drug, by the fungus Aspergillus terreus .

L-Histidine monohydrochloride monohydrate is a salt form of the essential amino acid L-histidine, which is crucial for various biological functions. Its chemical formula is C₆H₁₂ClN₃O₃, and it has a molecular weight of approximately 209.63 g/mol. This compound appears as a white crystalline powder that is highly soluble in water, making it suitable for various applications in biochemistry and nutrition . L-Histidine plays a vital role in the synthesis of histamine, a neurotransmitter involved in immune responses, gastric acid secretion, and neurotransmission .

Typical of amino acids:

  • Acid-Base Reactions: It can act as both an acid and a base due to the presence of the carboxyl group (-COOH) and the imidazole side chain, allowing it to donate or accept protons depending on the pH of the environment.
  • Peptide Bond Formation: Like other amino acids, L-histidine can undergo condensation reactions to form peptide bonds, contributing to protein synthesis.
  • Decarboxylation: Under certain conditions, L-histidine can lose its carboxyl group to form histamine, particularly in biological systems where histamine is required .

L-Histidine is classified as an essential amino acid for humans, meaning it must be obtained through diet. It is integral to several physiological processes:

  • Protein Synthesis: It serves as a building block for proteins and enzymes.
  • Histamine Production: L-Histidine is converted into histamine through decarboxylation, which plays critical roles in immune responses and acts as a neurotransmitter.
  • Metal Ion Chelation: The imidazole ring of L-histidine can bind metal ions, facilitating various bio

L-Histidine monohydrochloride monohydrate can be synthesized through several methods:

  • Fermentation: Microbial fermentation using specific strains of bacteria or yeast can produce L-histidine from simple carbon sources.
  • Chemical Synthesis: It can also be synthesized chemically through methods that involve the reaction of imidazole with α-amino acids under controlled conditions .
  • Hydrochlorination: The addition of hydrochloric acid to L-histidine results in the formation of L-histidine hydrochloride, which can then be crystallized with water to yield the monohydrate form .

L-Histidine monohydrochloride monohydrate has diverse applications across various fields:

  • Nutritional Supplements: Used as a dietary supplement for its role in promoting muscle recovery and enhancing immune function.
  • Pharmaceuticals: Employed in formulations for parenteral nutrition and as an excipient in drug formulations.
  • Cell Culture: Utilized in cell culture media to support the growth of mammalian cells due to its essential role in protein synthesis .
  • Food Industry: Acts as a flavor enhancer and preservative due to its antioxidant properties.

Research indicates that L-histidine may interact with various compounds and biological systems:

  • Drug Interactions: L-Histidine may influence the pharmacokinetics of certain drugs by affecting their absorption or metabolism.
  • Nutrient Interactions: It may enhance the bioavailability of certain minerals (like zinc) through chelation, aiding their transport and absorption in the body .
  • Physiological Effects: Studies suggest that adequate levels of L-histidine are crucial for optimal immune function and may have protective effects against oxidative stress .

L-Histidine monohydrochloride monohydrate shares similarities with other amino acids and their hydrochloride forms. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
L-Alanine hydrochlorideC₃H₉ClN₄O₂Non-essential amino acid; simpler structure
L-Lysine hydrochlorideC₆H₁₄ClN₂O₂Basic amino acid; important for growth
L-Arginine hydrochlorideC₆H₁₄ClN₄O₂Precursor to nitric oxide; involved in vasodilation
Glycine hydrochlorideC₂H₅ClN₃O₂Simplest amino acid; acts as an inhibitory neurotransmitter

L-Histidine's uniqueness lies in its imidazole side chain, which confers distinct biochemical properties such as buffering capacity at physiological pH and involvement in enzyme catalysis. This makes it particularly important in metabolic pathways compared to other amino acids listed above.

Physical Description

645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

209.0567189 g/mol

Monoisotopic Mass

209.0567189 g/mol

Heavy Atom Count

13

UNII

X573657P6P

Sequence

H

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5934-29-2
645-35-2

Wikipedia

Histidine monohydrochloride monohydrate

Dates

Modify: 2023-08-15

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